molecular formula C5H2BrClO2S B7968318 2-Bromo-5-chlorothiophene-3-carboxylic acid

2-Bromo-5-chlorothiophene-3-carboxylic acid

Cat. No.: B7968318
M. Wt: 241.49 g/mol
InChI Key: SXQOPHPWZLBIKR-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorothiophene-3-carboxylic acid ( 189330-38-9) is a high-value heterocyclic building block of significant interest in medicinal chemistry and material science research . This compound features a molecular formula of C 5 H 2 BrClO 2 S and a molecular weight of 241.49 g/mol . The strategic placement of bromo and chloro substituents on the thiophene ring, along with the carboxylic acid functional group, makes it a versatile precursor for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings . Its primary research value lies in its application as a key intermediate in the synthesis of potential pharmaceutical candidates and organic materials . The carboxylic acid group allows for further derivatization into amides or esters, or can serve as a coordinating moiety, while the halogens act as reactive sites for carbon-carbon bond formation. From a practical handling perspective, the compound is calculated to have a density of approximately 2.019 g/cm³ and very low solubility in water (0.14 g/L at 25°C) . It is essential to handle this material with appropriate personal protective equipment in a controlled laboratory environment. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-5-chlorothiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2S/c6-4-2(5(8)9)1-3(7)10-4/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQOPHPWZLBIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Bromination and Chlorination of Thiophene Precursors

A common strategy involves introducing bromine and chlorine substituents onto a thiophene ring prior to carboxylation. For example, 3-methylthiophene can serve as a starting material due to the methyl group’s potential for oxidation to a carboxylic acid. Bromination at the 2-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeCl₃. Subsequent chlorination at the 5-position employs chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (–10 to 25°C) to minimize polychlorination.

Key Challenges :

  • Regioselectivity : The electron-donating methyl group directs electrophilic substitution to the 4- and 5-positions, necessitating directing groups or protective strategies.

  • Side Reactions : Over-halogenation and ring oxidation are prevalent, requiring stoichiometric precision.

Carboxylation via Oxidation of Aldehyde Intermediates

Following halogenation, the methyl group is oxidized to a carboxylic acid. Jones reagent (CrO₃ in H₂SO₄) effectively converts 2-bromo-5-chlorothiophene-3-carbaldehyde to the target acid, yielding >90% purity under optimized conditions. Alternatively, potassium permanganate (KMnO₄) in acidic or basic media offers a milder approach but with lower yields (70–75%).

Representative Data :

Oxidation AgentTemperature (°C)Yield (%)Purity (%)
Jones Reagent5–2585–9092–95
KMnO₄50–7070–7585–88

Carboxylation Followed by Halogenation

Friedel-Crafts Acylation and Halogenation

This route begins with thiophene-3-carboxylic acid, where Friedel-Crafts acylation introduces acetyl groups to activate specific ring positions. Subsequent bromination and chlorination using AlCl₃ as a catalyst yield the dihalogenated product. However, this method faces limitations:

  • Byproduct Formation : Competing reactions at the 4-position reduce regioselectivity.

  • Cost : High-purity AlCl₃ and rigorous anhydrous conditions increase production costs.

Grignard Reagent-Mediated Halogenation

A Grignard reagent approach involves reacting 3-carboxythiophene with organomagnesium compounds to transiently deprotonate the ring, facilitating directed halogenation. For example:

  • Deprotonation : Treatment with isopropylmagnesium bromide (iPrMgBr) generates a nucleophilic intermediate.

  • Bromination/Chlorination : Electrophilic halogen sources (e.g., Br₂, Cl₂) target the activated positions.

Advantages :

  • Improved regiocontrol compared to Friedel-Crafts.

  • Scalable for industrial applications.

One-Pot Synthesis Strategies

Simultaneous Halogenation and Oxidation

The patent CN108840854B describes a one-pot method for 5-chlorothiophene-2-carboxylic acid synthesis, adaptable for the target compound. Key steps include:

  • Chlorination : Introducing Cl₂ into 2-thiophenecarboxaldehyde at –5 to 25°C.

  • Oxidation : Treating the intermediate with liquid NaOH and Cl₂, followed by acidification to precipitate the product.

StepReagents/ConditionsOutcome
HalogenationBr₂/Cl₂, –5–25°C, 1–20 h2-Bromo-5-chlorothiophene-3-carbaldehyde
OxidationNaOH, Cl₂, 15–30°CCrude carboxylic acid
PurificationRecrystallization (EtOH/H₂O)92–96% purity

Comparative Analysis of Methods

Yield and Purity

MethodAverage Yield (%)Purity (%)Key Limitations
Direct Halogenation70–8585–92Byproduct formation
Grignard-Mediated80–8890–94Moisture sensitivity
One-Pot Synthesis75–8288–93High Cl₂/Br₂ consumption

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chlorothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted thiophenes with various functional groups.
  • Coupled products with extended conjugation.
  • Oxidized or reduced thiophene derivatives.

Scientific Research Applications

2-Bromo-5-chlorothiophene-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorothiophene-3-carboxylic acid depends on its specific application. In chemical reactions, the halogen atoms act as leaving groups, facilitating nucleophilic substitution or coupling reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Methyl 3-Amino-5-bromothiophene-2-carboxylate (CAS 107818-55-3)

  • Structural Differences: Replaces the carboxylic acid at position 3 with a methyl ester and introduces an amino group at position 3. Bromine is retained at position 5, but chlorine is absent.
  • Functional Impact: The methyl ester reduces acidity compared to the free carboxylic acid in the target compound. The amino group enhances nucleophilicity, making this compound more reactive in substitution reactions.
  • Applications: Likely used as an intermediate in drug synthesis, leveraging the amino group for further functionalization .

5-Bromo-3-chlorobenzene-1,2-diamine

  • Structural Differences: A benzene derivative with bromine (position 5), chlorine (position 3), and two amino groups (positions 1 and 2).
  • Functional Impact: The benzene ring increases aromatic stability but lacks the sulfur atom, altering electronic conjugation. Amino groups confer basicity and participation in hydrogen bonding, contrasting with the acidic carboxylic acid in the target compound.
  • Applications: Potential use in polymer chemistry or as a ligand due to its diamine structure .

(3-Bromo-5-chlorophenyl)boronic Acid

  • Structural Differences : Benzene ring with bromine (position 3), chlorine (position 5), and a boronic acid group.
  • Functional Impact :
    • The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the carboxylic acid-containing target compound.
    • Halogen positions (3 and 5 vs. 2 and 5 in the thiophene) influence steric and electronic effects.
  • Applications : Widely used in aryl-aryl bond formation for material science applications .

5-Bromo-2-hydroxy-3-biphenylcarboxylic Acid

  • Structural Differences : Biphenyl system with bromine (position 5), hydroxyl (position 2), and carboxylic acid (position 3).
  • Functional Impact: The biphenyl structure increases molecular rigidity and π-conjugation, enhancing UV absorption properties. Hydroxyl and carboxylic acid groups create a highly polar structure, differing from the monofunctional thiophene analog.
  • Applications: Potential use in organic electronics or as a metal chelator .

2-Bromo-5-(trifluoromethyl)benzoic Acid

  • Structural Differences : Benzoic acid derivative with bromine (position 2) and a trifluoromethyl group (position 5).
  • Functional Impact :
    • The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~1.5) compared to the chloro-substituted thiophene analog.
    • The benzene ring lacks sulfur, altering resonance stabilization.
  • Applications : Used in medicinal chemistry for its metabolic stability and lipophilicity .

Biological Activity

2-Bromo-5-chlorothiophene-3-carboxylic acid is a halogenated thiophene derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with bromine and chlorine atoms, which contribute to its unique chemical reactivity. The compound can be synthesized through various methods, including halogenation reactions, which allow for further functionalization and the creation of complex derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The halogen substituents can facilitate nucleophilic substitutions and coupling reactions, leading to the formation of bioactive derivatives. These derivatives may modulate the activity of enzymes or receptors through binding interactions.

Biological Activities

  • D-Amino Acid Oxidase Inhibition :
    A study identified thiophene-carboxylic acids as potent inhibitors of D-amino acid oxidase (DAO), a flavoenzyme implicated in various neuropsychiatric disorders. This compound and its analogs demonstrated significant inhibitory activity, with IC50 values indicating potent efficacy (e.g., 0.04 µM for 5-chlorothiophene-3-carboxylic acid) .
  • Antibacterial Properties :
    Research has shown that compounds derived from this compound exhibit antibacterial activity against Escherichia coli. For instance, synthesized derivatives showed IC50 values ranging from 51.4 to 79.13 μg/mL, indicating their potential as antibacterial agents .
  • Antioxidant Activity :
    Several derivatives of this compound have been evaluated for their antioxidant properties. Compounds such as 2a, 2d, and 3c displayed significant antioxidant activities, suggesting that they may protect against oxidative stress .

Table 1: Summary of Biological Activities

Activity Compound IC50 Value (µM) Notes
D-Amino Acid Oxidase Inhibition5-Chlorothiophene-3-carboxylic acid0.04Most potent among thiophene derivatives .
Antibacterial ActivityVarious derivatives51.4 - 79.13Effective against E. coli .
Antioxidant ActivityCompounds derived from the parent acidVariesSignificant antioxidant effects observed .

Research Findings

Recent studies have emphasized the structure-activity relationship (SAR) of thiophene derivatives, indicating that small substituents on the thiophene ring are well-tolerated and can enhance biological activity. For example, modifications at the 5-position significantly improved DAO inhibition compared to larger substituents or substitutions at other positions .

Q & A

Basic: What synthetic routes are optimal for preparing 2-Bromo-5-chlorothiophene-3-carboxylic acid with high regioselectivity?

Answer:

  • Methodology: Start with a halogenated thiophene scaffold (e.g., 5-Bromo-2-thiophenecarboxylic acid derivatives) . Use electrophilic aromatic substitution (EAS) to introduce chlorine at the 5-position. Monitor regioselectivity via in situ NMR or LC-MS to confirm substitution patterns.
  • Key Considerations: Substituent directing effects (bromo at position 2 activates position 5 for chlorination). Optimize reaction temperature (e.g., 0–5°C) to minimize side products like dihalogenated byproducts .

Basic: How can purity and structural integrity be validated for this compound post-synthesis?

Answer:

  • Analytical Workflow:
    • HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array): Compare retention times and UV spectra with reference standards (e.g., 5-Bromo-4-methoxythiophene-3-carboxylic acid, CAS 162848-23-9) .
    • NMR Spectroscopy: Confirm substitution patterns via 1H^1H-NMR (e.g., thiophene ring protons at δ 7.2–7.8 ppm) and 13C^{13}C-NMR (carboxylic acid carbonyl at ~170 ppm) .
    • Melting Point Analysis: Cross-check with literature values (e.g., 155–156°C for structurally similar bromo-chloro thiophenes) .

Advanced: How do steric and electronic effects influence cross-coupling reactions involving this compound?

Answer:

  • Mechanistic Insight: The bromine atom at position 2 acts as a leaving group in Suzuki-Miyaura couplings, while the chlorine at position 5 stabilizes the thiophene ring via electron withdrawal, enhancing reactivity .
  • Experimental Design: Use Pd(PPh3_3)4_4 as a catalyst with arylboronic acids. Monitor coupling efficiency via GC-MS and adjust solvent polarity (e.g., DMF vs. THF) to optimize yields .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution?

Answer:

  • Methodology:
    • DFT Calculations: Use Gaussian or ORCA to model transition states and calculate activation energies for bromine displacement.
    • Molecular Electrostatic Potential (MEP) Maps: Identify electron-deficient regions (e.g., bromine at position 2) using SMILES/InChI data (e.g., Canonical SMILES: OC(=O)c1cnc(c(c1)Br)Cl) .
    • Benchmarking: Compare with analogs like 5-Bromo-6-chloropyridine-3-carboxylic acid (CAS 19120) to validate predictive accuracy .

Advanced: How to resolve contradictions in reported reaction yields for carboxylate derivatization?

Answer:

  • Root-Cause Analysis:
    • Byproduct Identification: Use LC-MS/MS to detect intermediates (e.g., decarboxylated products or esterification side reactions).
    • Reaction Monitoring: Employ in situ IR spectroscopy to track carboxylic acid conversion kinetics.
    • Control Experiments: Test anhydrous vs. hydrated conditions; moisture can hydrolyze activated esters (e.g., NHS esters) .

Basic: What strategies mitigate decomposition during storage?

Answer:

  • Stability Protocol:
    • Temperature Control: Store at –20°C in amber vials to prevent photodegradation (similar to 2-Bromothiophenol storage guidelines) .
    • Desiccation: Use vacuum-sealed containers with molecular sieves to avoid hydrolysis of the carboxylic acid group .

Advanced: How does the compound’s electronic structure influence its fluorescence properties?

Answer:

  • Spectroscopic Analysis:
    • TD-DFT Modeling: Simulate UV-Vis absorption spectra and compare with experimental data (λmax ~280 nm for thiophene derivatives) .
    • Solvatochromism Studies: Test emission in solvents of varying polarity (e.g., hexane vs. DMSO) to correlate Stokes shift with dipole moment .

Basic: What chromatographic methods separate this compound from regioisomers?

Answer:

  • HPLC Optimization:
    • Column: C18 reverse-phase (e.g., Agilent ZORBAX Eclipse Plus).
    • Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.
    • Validation: Compare with 2-Bromo-4-chlorophenylacetic acid (CAS 52864-56-9) retention profiles .

Advanced: Can this compound act as a ligand in coordination chemistry?

Answer:

  • Coordination Studies:
    • Synthesis: React with transition metals (e.g., Cu(II), Fe(III)) in ethanol/water mixtures.
    • Characterization: Use X-ray crystallography or EPR spectroscopy to confirm metal-ligand binding via the carboxylate and halide groups .

Advanced: How to design a SAR study for derivatives of this compound in medicinal chemistry?

Answer:

  • Strategy:
    • Core Modifications: Syntesterize derivatives (e.g., amides, esters) and test bioactivity against target enzymes (e.g., kinases).
    • Data Analysis: Use multivariate regression to correlate substituent electronegativity (Hammett σ values) with IC50 .

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